N-(3,4-dichlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Description
N-(3,4-dichlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C26H26Cl2N2O4S and its molecular weight is 533.46. The purity is usually 95%.
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Scientific Research Applications
Synthetic Investigations in Curare Alkaloids
This compound's relevance extends to synthetic chemistry, specifically in the exploration of curare alkaloids. Research by Voronin et al. (1969) delved into synthetic pathways leading to bis-dihydroisoquinoline compounds, highlighting the utility of such structures in curare alkaloid synthesis. The process involves cyclization steps, showing the compound's potential as a precursor in complex organic syntheses related to neuromuscular blocking agents (Voronin et al., 1969).
Anticancer and Kinase Inhibition
Boschelli et al. (2001) explored derivatives related to N-(3,4-dichlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide, focusing on their potential as Src kinase inhibitors. Their findings indicate significant efficacy in inhibiting Src-mediated cell proliferation, suggesting applications in cancer treatment through targeted kinase inhibition (Boschelli et al., 2001).
Synthesis of Isoquinoline Derivatives
Kametani and Ogasawara (1967) discussed the synthesis of isoquinoline derivatives, including benzyne reactions to create complex molecular architectures. Their work underscores the versatility of such compounds in synthesizing diverse molecular frameworks, potentially useful in drug development and material sciences (Kametani & Ogasawara, 1967).
Quinazoline and Isoquinoline Chemistry
The exploration of quinazoline and isoquinoline chemistry, as detailed by Sirisoma et al. (2009), demonstrates the compound's role in inducing apoptosis and showcasing anticancer properties. This research highlights the potential for developing new therapeutics targeting cancer cells, leveraging the structural basis of this compound (Sirisoma et al., 2009).
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Cl2N2O4S/c1-31-18-5-7-19(8-6-18)34-15-23-20-14-25(33-3)24(32-2)12-16(20)10-11-30(23)26(35)29-17-4-9-21(27)22(28)13-17/h4-9,12-14,23H,10-11,15H2,1-3H3,(H,29,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMAPZVAEIHACI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC(=C(C=C4)Cl)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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